![molecular formula C14H11N5 B14454878 2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole CAS No. 74119-57-6](/img/structure/B14454878.png)
2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group and a phenyldiazenyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole typically involves the reaction of phenylhydrazine with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the triazole ring through a cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl and phenyldiazenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyltriazole oxides, while reduction can produce phenyltriazole amines.
科学的研究の応用
2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
2-Phenyl-1,2,3-triazole: Lacks the phenyldiazenyl group, making it less versatile in certain reactions.
4-Phenyl-1,2,3-triazole: Similar structure but different substitution pattern, leading to different chemical properties.
2-Phenyl-4-[(E)-phenyldiazenyl]-1,2,3-triazole: An isomer with a different arrangement of the diazenyl group.
Uniqueness
2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole is unique due to the presence of both phenyl and phenyldiazenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
74119-57-6 |
|---|---|
分子式 |
C14H11N5 |
分子量 |
249.27 g/mol |
IUPAC名 |
phenyl-(2-phenyltriazol-4-yl)diazene |
InChI |
InChI=1S/C14H11N5/c1-3-7-12(8-4-1)16-17-14-11-15-19(18-14)13-9-5-2-6-10-13/h1-11H |
InChIキー |
FOWABXHHYWXERM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=NN(N=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


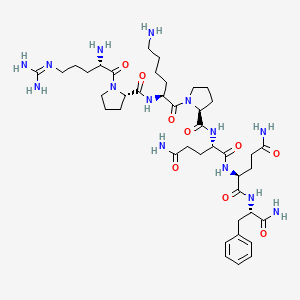
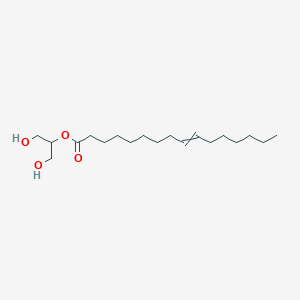

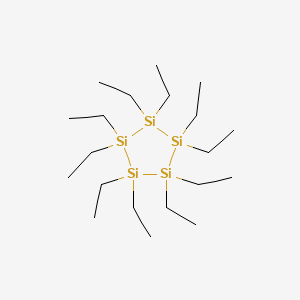
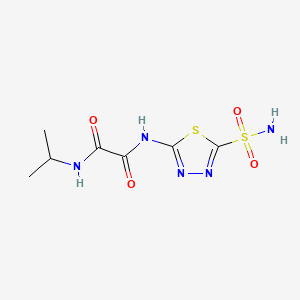

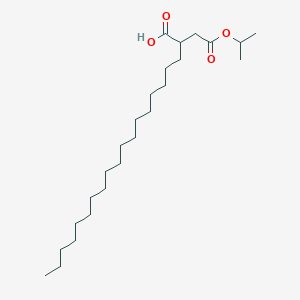
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)


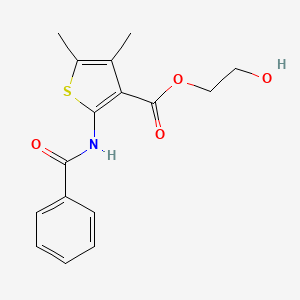
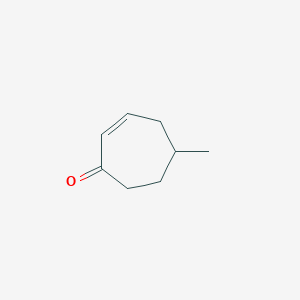
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
